

Application of Indium Trichloride in Thin-Film Solar Cell Fabrication

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Compound of Interest

Compound Name: Indium trichloride

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Abstract: This document provides detailed application notes and protocols for the utilization of **indium trichloride** (InCl_3) in the fabrication of thin-film solar cells. It is intended for researchers, scientists, and professionals in the field of renewable energy and materials science. The protocols herein cover the use of InCl_3 as a post-deposition treatment agent for the recrystallization of Copper Indium Gallium Selenide (CIGS) and Copper Indium Selenide (CIS) absorber layers, as well as its emerging application in modifying hole transport layers in organic solar cells and as a precursor for other indium-containing functional layers.

Introduction

Indium trichloride (InCl_3) is a versatile inorganic compound that has found significant application in the advancement of thin-film photovoltaic technologies.^[1] Its primary roles include acting as a potent fluxing agent for the recrystallization of chalcopyrite thin films and as a precursor for the formation of various indium-containing compounds used in solar cell device structures.^{[2][3][4]} The application of InCl_3 treatments has been demonstrated to enhance the morphological and crystalline properties of the absorber layer, leading to improvements in overall solar cell performance.^{[4][5]}

Applications of Indium Trichloride in Thin-Film Solar Cells

Recrystallization of CIGS and CIS Absorber Layers

A key application of InCl_3 is in the post-deposition vapor treatment of CIGS and CIS thin films. This process promotes the growth of larger, more uniform grains within the absorber layer, which is crucial for reducing grain boundary recombination and improving charge carrier transport.[3][4] The treatment is typically performed by annealing the deposited CIGS or CIS film in an InCl_3 vapor environment.[5]

Hole Transport Layer (HTL) Modification in Organic Solar Cells (OSCs)

Recent research has shown that modifying the indium tin oxide (ITO) hole transport layer with a thin interfacial layer of recycled **indium trichloride** can significantly enhance the performance and stability of organic solar cells.[5] This modification can lead to higher power conversion efficiencies and improved device longevity compared to standard HTLs like PEDOT:PSS.[5]

Precursor for Indium-Containing Layers

Anhydrous **indium trichloride** serves as a precursor for the synthesis of various indium compounds used in solar cells, such as indium oxide (In_2O_3) and indium tin oxide (ITO).[6] It can be used in chemical solution deposition, chemical vapor deposition (CVD), and atomic layer deposition (ALD) processes to create these transparent conducting oxide layers.[2][7]

Quantitative Data Summary

The following tables summarize the quantitative data on the impact of **indium trichloride** treatment on the performance of different types of thin-film solar cells.

Table 1: Performance of Organic Solar Cells with InCl_3 -Modified ITO HTL

HTL Material	Power Conversion Efficiency (%)	Open-Circuit Voltage (V)	Short-Circuit Current (mA/cm ²)	Fill Factor (%)	Stability (retained efficiency after 1000h)
InCl ₃ -ITO	18.92	0.88	26.12	79.34	~90%
PEDOT:PSS	18.39	0.88	25.24	79.57	78% (after <100h)
ITO alone	16.08	0.85	24.88	73.10	Not Reported

Data sourced from a 2023 study by Zhejiang University.[\[5\]](#)

Table 2: Performance of InCl₃-Treated CIGS Solar Cells (Post-KCN Etching)

Treatment	Open-Circuit Voltage (V)	Short-Circuit Current (mA/cm ²)	Fill Factor (%)	Power Conversion Efficiency (%)
InCl ₃ followed by KCN etch	0.34	27.5	42.6	4.0
InCl ₃ (no etch)	0.35	14.4	42.0	2.1

This table presents data on the effect of post-recrystallization KCN treatment on device performance.[\[4\]](#)

Experimental Protocols

Protocol for InCl₃ Vapor Treatment of CIGS/CIS Thin Films

This protocol describes a general procedure for the ex-situ recrystallization of CIGS and CIS thin films using **indium trichloride** vapor.

Materials:

- As-deposited CIGS or CIS thin film on a suitable substrate (e.g., molybdenum-coated soda-lime glass).
- Anhydrous **indium trichloride** (InCl_3) powder (99.99% purity).[6]
- Elemental selenium (Se) powder (optional, to maintain Se overpressure).
- Quartz tube.
- Vacuum furnace or custom-built annealing chamber.[8]
- Deionized water.

Procedure:

- Place the as-deposited CIGS/CIS sample inside a quartz tube.
- Add a specific amount of InCl_3 powder (e.g., 5 mg) and optionally selenium powder (e.g., 50 mg) into the quartz tube, ensuring it is not in direct contact with the sample.[8]
- Seal the quartz tube and place it inside a furnace.
- Evacuate the chamber to a pressure below 70 mTorr.[8]
- Heat the furnace to the desired annealing temperature (e.g., 400°C, 450°C, or 500°C).[5][8]
- Maintain the annealing temperature for a specific duration, typically 30 minutes.[4][5]
- After annealing, turn off the furnace and allow the chamber to cool down to room temperature naturally.
- Once cooled, remove the sample from the quartz tube.
- Rinse the sample with deionized water to remove any residual alkali species from the surface and dry it with nitrogen gas.[5]

Protocol for Preparation of InCl_3 -Modified ITO HTL for Organic Solar Cells

This protocol outlines the fabrication of an organic solar cell using an InCl_3 -modified ITO hole transport layer.

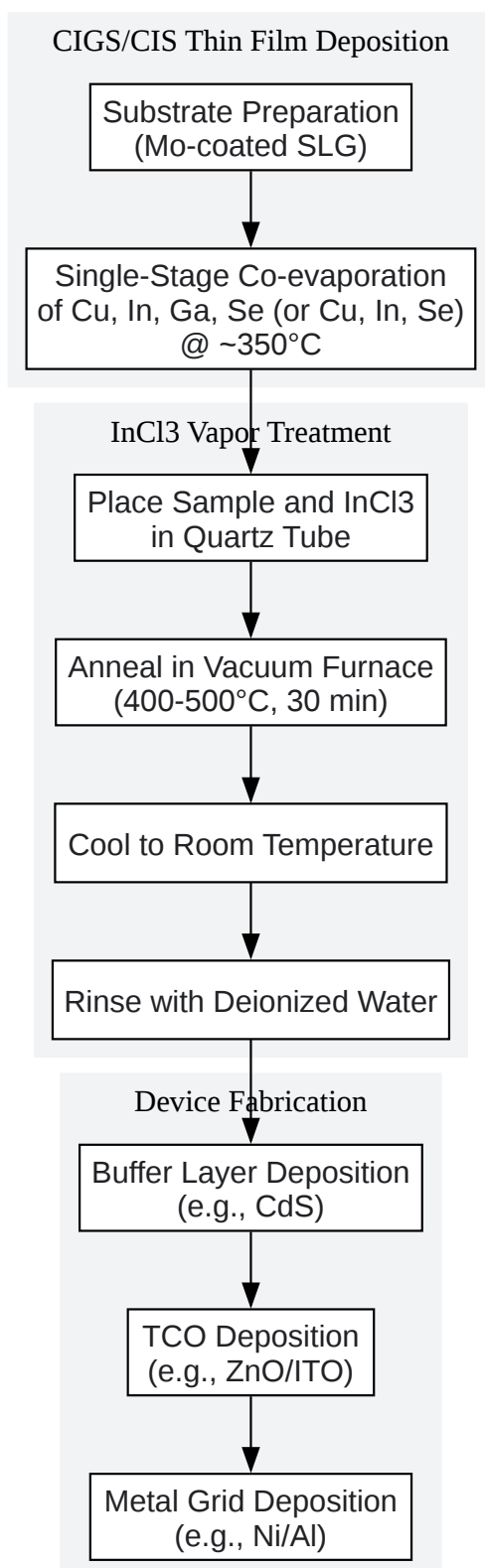
Materials:

- Glass substrate with a patterned ITO layer.
- Recycled **indium trichloride** (InCl_3).
- Bulk heterojunction (BHJ) photoactive material.
- Electron transport layer (ETL) material (e.g., Bis-FIMG).
- Silver (Ag) for the metal contact.
- Aqueous soaking bath.

Procedure:

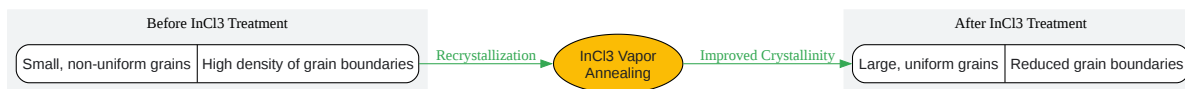
- Clean the ITO-coated glass substrate.
- Prepare a thin interfacial layer of InCl_3 on the ITO surface. A reported method involves an aqueous soaking process to recycle and deposit the InCl_3 .^[5]
- Deposit the bulk heterojunction (BHJ) layer onto the InCl_3 -modified ITO.
- Deposit the electron transport layer (ETL) on top of the BHJ layer.
- Finally, deposit the silver metal contact via thermal evaporation to complete the device structure.

Visualizations



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Caption: Experimental workflow for InCl_3 vapor treatment of CIGS/CIS solar cells.



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Caption: Morphological changes in CIGS/CIS thin films after InCl₃ treatment.

Concluding Remarks

The use of **indium trichloride** presents a promising and effective method for enhancing the performance of thin-film solar cells. For CIGS and CIS technologies, the InCl₃ vapor treatment is a valuable post-deposition technique to improve the quality of the absorber layer, leading to larger grain sizes and better crystallinity. In the realm of organic photovoltaics, InCl₃-based modification of the HTL offers a pathway to higher efficiency and improved device stability. Further research and optimization of these protocols are encouraged to fully realize the potential of **indium trichloride** in advancing thin-film solar cell technology.

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- To cite this document: BenchChem. [Application of Indium Trichloride in Thin-Film Solar Cell Fabrication]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086656#use-of-indium-trichloride-in-thin-film-solar-cells]

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